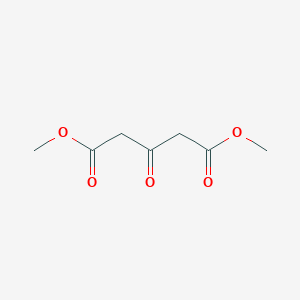

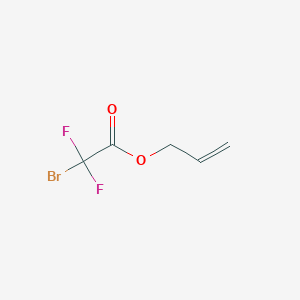

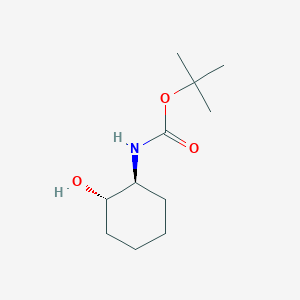

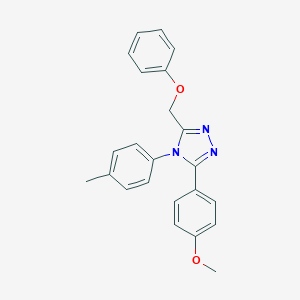

![molecular formula C13H17NO2 B121127 N-[(1R,3R)-3-hydroxycyclohexyl]benzamide CAS No. 177366-90-4](/img/structure/B121127.png)

N-[(1R,3R)-3-hydroxycyclohexyl]benzamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Rh-Catalyzed Oxidative Coupling

N-[(1R,3R)-3-hydroxycyclohexyl]benzamide derivatives can be synthesized via oxidative ortho C-H activation of benzamides using Rh-catalysis. This methodology enables the synthesis of polycyclic amides, including isoquinolones, from benzamides and alkynes. The process involves efficient catalysis by RhCp*Cl(2) and Ag(2)CO(3) as an optimal oxidant in MeCN solvent, showcasing versatility in creating complex heterocycles (Song et al., 2010).

Heterofunctionalized Phosphane Ligands

N-[(1R,3R)-3-hydroxycyclohexyl]benzamide forms the basis for heterofunctionalized phosphane ligands like [(1R,2R)-N-(2-aminocyclohexyl)]-2-(diphenylphosphanyl)benzamide (L1). These ligands have applications in forming neutral trichlorooxorhenium(V) complexes, which are significant in coordination chemistry and potentially in catalysis. Such compounds have been characterized through various spectroscopic techniques, including IR and NMR, indicating their structural uniqueness and potential utility (Correia et al., 2000).

Organoboron Compound Synthesis

The reaction of N′-hydroxy-N-[(1-hydroxycyclohexyl)methyl]benzamide with diphenylborinic anhydride results in compounds like 4-[(1-hydroxycyclohexyl)methyl]-2,2,5-triphenyl-1,3-dioxa-4-azonia-2-borata-4-cyclopentene. These are organoboron compounds with potential applications in organic synthesis and materials science, evidenced by their structural studies and crystallographic analysis (Kliegel et al., 1991).

Antibacterial Activity

N-(3-Hydroxy-2-pyridyl)benzamides, synthesized from 2-amino-3-pyridinol and benzamides, show antibacterial activity against various bacteria strains like Escherichia coli and Staphylococcus aureus. This demonstrates the potential use of N-[(1R,3R)-3-hydroxycyclohexyl]benzamide derivatives in developing new antibacterial agents (Mobinikhaledi et al., 2006).

Benzamide Derivatives in Drug Development

N-[(1R,3R)-3-hydroxycyclohexyl]benzamide derivatives are also investigated in drug development. For example, studies on the stability and enzymatic hydrolysis of N-acyl and N-alkoxycarbonyl derivatives of benzamides contribute to understanding their suitability as prodrug forms for the amide group in various drug substances and bioactive peptides (Kahns & Bundgaard, 1991).

Synthesis of Complex Heterocyclic Structures

N-[(1R,3R)-3-hydroxycyclohexyl]benzamide is instrumental in synthesizing complex heterocyclic structures. For instance, the double ortho-C-H activation of benzamides and subsequent N,O-double annulations with aryl alkynes lead to the creation of double-helical extended π-conjugated polycyclic heteroarenes, which are of interest in materials science and organic electronics (Li et al., 2019).

Propriétés

IUPAC Name |

N-[(1R,3R)-3-hydroxycyclohexyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHCFBWCQDHOMN-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1R,3R)-3-hydroxycyclohexyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.